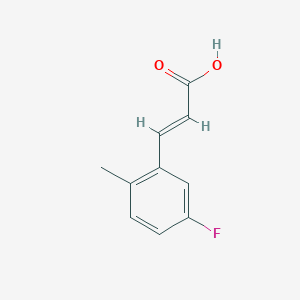

5-Fluoro-2-methylcinnamic acid

Description

Overview of Cinnamic Acid Scaffolds in Organic Chemistry and Biological Sciences

Cinnamic acid, or 3-phenyl-2-propenoic acid, and its derivatives represent a vital class of naturally occurring aromatic carboxylic acids. researchgate.net The cinnamic acid scaffold is a versatile and privileged structure in organic chemistry and medicinal chemistry, widely explored for drug discovery and development. researchgate.netnih.gov These compounds are recognized for their low toxicity in living organisms and a broad spectrum of pharmacological activities. researchgate.net

Research has demonstrated that cinnamic acid derivatives possess a wide array of biological effects, including antibacterial, antifungal, antioxidant, anti-inflammatory, and antitumoral properties. researchgate.netbeilstein-journals.orgrsdjournal.org The versatile nature of this scaffold is linked to the mode of interaction between its structure and its molecular targets. rsdjournal.org Its derivatives have been investigated for applications against various conditions, including diabetes, infectious diseases, and degenerative diseases. rsdjournal.org The core structure consists of a phenyl group attached to an acrylic acid, and it exists in both cis and trans configurations, with the trans isomer being the most common. researchgate.net The adaptability of the cinnamic acid framework allows for numerous structural modifications, making it a cornerstone for the synthesis of new bioactive molecules. beilstein-journals.orgumpr.ac.id

Significance of Fluorine Substitution in Chemical Design and Biological Activity

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design, often referred to as a "magic bullet" for its profound impact on a compound's properties. nih.govchimia.ch At present, approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov The strategic placement of a fluorine atom can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate. tandfonline.com

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes. nih.govtandfonline.com This can prolong the drug's half-life and improve its bioavailability. nih.govresearchgate.net

Increased Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins or receptors. tandfonline.combenthamscience.com

Modulated Physicochemical Properties : Fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes. researchgate.netbenthamscience.com Furthermore, its electron-withdrawing nature can modify the acidity (pKa) of nearby functional groups, which is crucial for a drug's absorption and distribution. nih.gov

Conformational Control : Due to its small size, comparable to a hydrogen atom, fluorine can be introduced with minimal steric hindrance. benthamscience.com However, its electronic properties can influence the molecule's preferred conformation, which can be critical for biological activity. nih.gov

These attributes have made organofluorine chemistry an indispensable tool for developing compounds with improved potency and therapeutic profiles. nih.govchimia.ch

Contextualizing 5-Fluoro-2-methylcinnamic Acid within Fluorinated Aromatic Carboxylic Acids Research

Fluorinated aromatic carboxylic acids are a significant class of compounds that serve as valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jp The development of synthetic methods to create these compounds, including novel techniques like organic electrolysis, highlights the demand for these structures in various industrial and research fields. hokudai.ac.jp

Within this context, this compound emerges as a specific example of a fluorinated cinnamic acid derivative. It combines the foundational cinnamic acid scaffold with the strategic incorporation of a fluorine atom on the phenyl ring. The study of fluorinated cinnamic acid derivatives has shown that the position of the fluorine substituent can have a significant effect on bioactivity and selectivity. nih.govresearchgate.net For instance, research on similar structures as cholinesterase inhibitors revealed that the location of the halogen (fluorine or chlorine) on the aromatic ring dictates the compound's potency and selectivity for its target enzymes. nih.gov Therefore, this compound represents a molecule of interest for researchers exploring how specific substitutions on the cinnamic acid framework can lead to novel compounds with tailored biological and chemical properties.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-3-(5-fluoro-2-methylphenyl)prop-2-enoic acid |

| CAS Number | 773129-47-8 sigmaaldrich.com |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Appearance | Solid |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C=CC(=O)O |

Reported Biological Activities of Cinnamic Acid Derivatives

| Biological Activity | Reference |

| Antibacterial & Antifungal | researchgate.netrsdjournal.org |

| Antioxidant | researchgate.netrsdjournal.orgumpr.ac.id |

| Anti-inflammatory | researchgate.netrsdjournal.orgmdpi.com |

| Anticancer / Antitumoral | researchgate.netnih.govresearchgate.net |

| Neuroprotective | researchgate.net |

| Antidiabetic | rsdjournal.orgmdpi.com |

| Cholinesterase Inhibition | nih.gov |

| Antitubercular | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-fluoro-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEGKXOSJLYEHN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Substitution and Addition Reactions on the Cinnamic Acid Framework

The cinnamic acid framework is characterized by two primary reactive sites: the carboxylic acid group and the conjugated alkene system. These sites are the focal points for a variety of substitution and addition reactions.

Reactions involving the carboxylic acid group are typical of this functional moiety. Esterification, for instance, can be achieved through the Fischer esterification mechanism, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

The alkene double bond in the cinnamic acid structure is susceptible to electrophilic addition reactions. The α,β-unsaturated nature of the system, however, also opens up the possibility of conjugate additions, often referred to as Michael additions. cymitquimica.com In a typical Michael reaction, a nucleophile adds to the β-carbon of the alkene, which is rendered electrophilic by the electron-withdrawing effect of the adjacent carboxylic acid group. The mechanism is often initiated by a base that generates the active nucleophile.

Role of Fluorine and Methyl Groups in Directing Chemical Reactivity

The substituents on the phenyl ring, namely the fluorine atom at the 5-position and the methyl group at the 2-position, exert significant electronic and steric effects that modulate the reactivity of 5-Fluoro-2-methylcinnamic acid.

The fluorine atom at the 5-position is a strongly electronegative element, and as such, it functions as an electron-withdrawing group primarily through the inductive effect (-I). This electron withdrawal can enhance the acidity of the carboxylic acid proton, making it more readily abstracted by a base. Furthermore, the presence of fluorine can increase the lipophilicity of the molecule, a property that can influence its solubility and interactions in different solvent systems. cymitquimica.comresearchgate.net

The combined electronic influence of the activating methyl group and the deactivating but ortho-, para-directing fluorine group creates a nuanced reactivity profile for the phenyl ring in electrophilic aromatic substitution reactions.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, general principles of physical organic chemistry can be applied to understand its synthetic pathways.

Data Tables

Table 1: Influence of Substituents on the Reactivity of the Cinnamic Acid Framework

| Substituent | Position | Electronic Effect | Potential Influence on Reactivity |

|---|---|---|---|

| Fluorine | 5 | Inductively Electron-Withdrawing (-I) | Increases the acidity of the carboxylic acid; deactivates the phenyl ring towards electrophilic substitution but directs to ortho/para positions. |

Table 2: Common Reactions of the Cinnamic Acid Framework

| Reaction Type | Functional Group Involved | General Mechanistic Feature |

|---|---|---|

| Esterification | Carboxylic Acid | Acid-catalyzed nucleophilic acyl substitution. |

| Electrophilic Addition | Alkene | Involves the formation of a cationic intermediate. |

| Michael Addition | α,β-Unsaturated System | Nucleophilic addition to the β-carbon of the alkene. cymitquimica.com |

| Perkin Reaction | Synthesis of Cinnamic Acid | Condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the salt of the acid. scispace.com |

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Fluoro-2-methylcinnamic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the chemical environment of each atom can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, methyl, and carboxylic acid protons. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by both homo- and heteronuclear coupling with the fluorine atom. The vinylic protons of the acrylic acid moiety will present as doublets, a characteristic feature of trans-alkenes, with a large coupling constant (J ≈ 16 Hz). The methyl protons are anticipated to resonate as a singlet in the upfield region, around 2.0-2.5 ppm. The carboxylic acid proton will be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field (around 170 ppm). The aromatic and vinylic carbons will resonate in the range of 110-150 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbon will be found in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected. The chemical shift of this fluorine signal will be sensitive to its electronic environment within the aromatic ring.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Carboxylic Acid-H | >10 | broad singlet | - |

| Vinylic-H (α to COOH) | ~6.4 | doublet | J ≈ 16 |

| Vinylic-H (β to COOH) | ~7.7 | doublet | J ≈ 16 |

| Aromatic-H | 7.0 - 8.0 | multiplet | - |

| Methyl-H | 2.0 - 2.5 | singlet | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon | ~170 |

| Aromatic & Vinylic Carbons | 110 - 150 |

| Methyl Carbon | ~20 |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| Aromatic-F | -110 to -120 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will appear in the 1600-1650 cm⁻¹ region. The C-F stretching vibration will be observed in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching of the aromatic ring and the alkene are expected to show strong Raman signals. The symmetric stretching of the carboxylic acid dimer may also be observed.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | - |

| C-H stretch (aromatic/vinylic) | 3000-3100 | 3000-3100 |

| C=O stretch (carbonyl) | ~1700 (strong) | ~1700 (weak) |

| C=C stretch (alkene/aromatic) | 1600-1650 | 1600-1650 (strong) |

| C-F stretch | 1100-1250 | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for cinnamic acid derivatives include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and cleavage of the acrylic acid side chain. libretexts.org The presence of the fluorine and methyl substituents on the aromatic ring will influence the fragmentation, leading to characteristic fragment ions.

Expected Fragmentation Pattern in Mass Spectrometry:

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-17]⁺ | Loss of •OH |

| [M-45]⁺ | Loss of •COOH |

| [M-C₃H₃O₂]⁺ | Cleavage of the acrylic acid chain |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule and the extent of conjugation. The chromophore of this compound consists of the phenyl ring conjugated with the acrylic acid moiety.

This extended π-system is expected to give rise to strong absorption bands in the ultraviolet region. Typically, cinnamic acid and its derivatives exhibit a strong π → π* transition. researchgate.net For this compound, the main absorption maximum (λmax) is anticipated to be in the range of 270-300 nm. researchgate.net The position and intensity of this band can be influenced by the solvent polarity and the electronic effects of the fluoro and methyl substituents on the aromatic ring.

Expected UV-Visible Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol (B145695)/Methanol | 270 - 300 | High | π → π* |

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles.

Based on the structures of related cinnamic acid derivatives, it is expected that this compound will crystallize in a centrosymmetric space group. researchgate.net The molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. researchgate.net The crystal packing will be further influenced by intermolecular interactions such as π-π stacking of the aromatic rings and C-H···F or C-H···O hydrogen bonds. This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Anticipated Crystallographic Parameters:

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers), π-π stacking |

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry provides a powerful lens through which the properties and behaviors of molecules like 5-Fluoro-2-methylcinnamic acid can be predicted and understood at an atomic level. These theoretical studies complement experimental findings, offering insights into electronic structure, molecular dynamics, and potential structure-property relationships that are often difficult to obtain through laboratory methods alone.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methylcinnamic Acid and Analogues

Impact of Fluorine Substitution Position and Methyl Group on Activity

The nature, size, and position of substituents on the phenyl ring of cinnamic acid play a pivotal role in determining biological activity. nih.govmdpi.com The presence of fluorine and methyl groups, as in 5-fluoro-2-methylcinnamic acid, significantly modulates the compound's properties.

The position of halogen substituents like fluorine has a pronounced effect on bioactivity and target selectivity. For instance, in the context of cholinesterase inhibition, para-substituted fluorine or chlorine derivatives tend to exhibit potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE). nih.gov Conversely, ortho-substituted analogues often show the opposite effect, with higher potency against BChE. nih.gov The introduction of fluorine at the meta or para positions has also been shown to enhance the antiplasmodial activity of certain cinnamic acid derivatives. nih.gov Generally, the inclusion of an electron-withdrawing group, such as fluorine, on the phenyl ring is associated with improved antibacterial activity. nih.gov

Similarly, the position of a methyl group can alter efficacy. An ortho-methylated cinnamic acid analogue showed decreased inhibitory activity against the parasitic weed Cuscuta campestris compared to the unsubstituted trans-cinnamic acid. mdpi.com In contrast, para-methylation did not significantly affect this specific activity. mdpi.com For other activities, the introduction of a methyl group at the meta or para position has been found to decrease the potency of some derivatives. nih.gov

The following table summarizes the general impact of substituent positions on the activity of cinnamic acid derivatives based on findings from various studies.

| Substituent | Position | General Impact on Activity | Specific Example of Activity Affected |

|---|---|---|---|

| Fluorine/Chlorine | Para | Increased Potency | Acetylcholinesterase (AChE) Inhibition nih.gov |

| Fluorine/Chlorine | Ortho | Decreased Potency / Changed Selectivity | Acetylcholinesterase (AChE) Inhibition nih.gov |

| Fluorine | Meta/Para | Enhanced Potency | Antiplasmodial Activity nih.gov |

| Methyl | Ortho | Decreased Potency | Growth Inhibition of Cuscuta campestris mdpi.com |

| Methyl | Para | No Significant Effect | Growth Inhibition of Cuscuta campestris mdpi.com |

| Methyl | Meta/Para | Decreased Potency | Acetylcholinesterase (AChE) Inhibition nih.gov |

Influence of Cinnamic Acid Backbone Modifications (e.g., saturation of double bond)

Modifications to the alkene double bond in the cinnamic acid backbone are a key strategy for altering biological activity. mdpi.com One of the most fundamental modifications is the saturation of this double bond, which converts a cinnamic acid derivative into its corresponding hydrocinnamic acid analogue.

Role of Stereochemistry (Z/E Isomers) in Activity

The presence of a rigid double bond in the cinnamic acid structure means that its derivatives can exist as two distinct geometric isomers: the trans (E) isomer and the cis (Z) isomer. nih.gov The vast majority of naturally occurring and commercially available cinnamic acids are in the more stable trans or E-configuration. nih.govnih.gov

Stereochemistry is known to play a pivotal role in biological activity, as the three-dimensional shape of a molecule is critical for its interaction with specific biological targets like enzymes and receptors. nih.gov Differences in the spatial arrangement of functional groups between Z and E isomers can lead to significant variations in potency and pharmacological effects. nih.govresearchgate.net For example, studies on rationally designed Z-cinnamic acids for use as matrices in mass spectrometry revealed a markedly different performance compared to their corresponding E-isomers. nih.gov This highlights that the geometric configuration can govern analyte-matrix interactions, a principle that extends to drug-receptor interactions. nih.gov The differential uptake by cellular transport systems can also be influenced by stereochemistry, leading to one isomer exhibiting significantly higher biological activity than the other. nih.gov

Effects of Substituents on Aromatic Ring and Carboxyl Group Derivatization

Derivatization of the carboxyl group is another critical aspect of SAR studies, as it can profoundly alter a molecule's physicochemical properties and biological activity. nih.gov Converting the carboxylic acid to an ester or an amide, for example, can impact lipophilicity, membrane permeability, and interaction with target proteins.

Studies have shown that while cinnamic acid itself may have no activity against certain microbial strains, its methyl ester derivative can be bioactive. mdpi.com Further extending the alkyl chain of the ester can potentiate the pharmacological response. For instance, a comparison of methyl, ethyl, and butyl cinnamates revealed that antimicrobial activity increased with the length of the alkyl chain, which is likely due to increased lipophilicity enhancing passage through biological membranes. mdpi.com In some studies, ester derivatives were generally found to be more bioactive than corresponding amide derivatives. mdpi.com

The following table illustrates the effect of carboxyl group derivatization on the antifungal activity of cinnamic acid against Candida species.

| Compound | Functional Group | Antifungal Activity (MIC, μM) |

|---|---|---|

| Cinnamic acid | Carboxylic Acid | Inactive |

| Methyl cinnamate (B1238496) | Methyl Ester | 789.19 mdpi.com |

| Ethyl cinnamate | Ethyl Ester | 726.36 mdpi.com |

| Butyl cinnamate | Butyl Ester | 626.62 mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Cinnamic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the chemical structures of compounds and their biological activities. nih.gov These models translate variations in molecular properties into a mathematical equation that can predict the activity of new, untested compounds. mdpi.com

For classes of compounds like fluorinated cinnamic acids, QSAR models can be developed to guide the synthesis of more potent analogues while reducing the need for extensive experimental screening. nih.gov A QSAR model is built using a "training set" of compounds with known activities. The model identifies key molecular descriptors—such as constitutional, topological, electronic, and geometric properties—that correlate with the observed biological effect. mdpi.com

For fluorinated compounds, descriptors related to steric and electrostatic effects are often significant. researchgate.net For instance, a QSAR study on fluorine-containing pesticides found that the contribution to activity was approximately 60% from steric effects and 40% from electrostatic effects. researchgate.net Once a robust model is developed and validated, it can be used to predict the activity of a "test set" of compounds or even newly designed molecules. mdpi.comresearchgate.net Such models have been successfully applied to various classes of compounds, including cinnamic acid hybrids, to predict activities ranging from anticancer to antimicrobial. mdpi.comresearchgate.net The application of QSAR to fluorinated cinnamic acids allows for a systematic exploration of how different substituents and their positions influence biological outcomes, thereby accelerating the drug discovery process.

Biological Relevance and Mechanistic Pathways of Cinnamic Acid Derivatives

Enzyme Inhibition and Modulatory Activities

Cinnamic acid derivatives are known to interact with a variety of enzymes, acting as inhibitors or modulators of their activity. sinoshiny.com This interaction is highly dependent on the specific derivative's structure, including the nature and position of substituents on the benzene (B151609) ring, which can influence binding affinity and the type of interaction, such as electrostatic or π-π stacking interactions. sinoshiny.com

Cinnamic acid derivatives have been identified as modulators of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. mdpi.combiosynth.com The anti-inflammatory activity of some analogues is associated with their ability to suppress oxidative stress by modulating COX-2. mdpi.com For instance, 2-methylcinnamic acid has been shown to potentially inhibit prostaglandin synthesis through interactions with the prostanoid receptor and subsequent inhibition of COX enzymes. biosynth.com

The structure of the cinnamic acid derivative is crucial for its interaction with COX enzymes. Molecular docking studies suggest that these derivatives primarily interact with the arginine (Arg-120) and tyrosine (Tyr-355) residues within the active site of the COX protein. researchgate.net Furthermore, strategic modification of the carboxylate group in certain nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class, which includes cinnamic acid relatives, can convert them into potent and selective COX-2 inhibitors. nih.gov A key example linking fluorinated and methylated cinnamic acid structures to this activity is the synthesis of the NSAID Sulindac, a COX-1 and COX-2 inhibitor. gpatindia.com Its synthesis involves an intermediate, 5-fluoro-2-methyl-3-indanone, which is derived from 4-fluoro-α-methylcinnamic acid. gpatindia.com

Tyrosinase is a critical enzyme in melanin (B1238610) production, and its inhibition is a target in cosmetic and medical applications. rsc.org Various cinnamic acid derivatives have been evaluated as tyrosinase inhibitors, with their efficacy being highly dependent on their substitution patterns. nih.govnih.gov

The presence of a fluorine atom, in particular, has been noted for its potential to enhance inhibitory activity. One study found that a 4-fluoro substituent on a cinnamic acid ester derivative improved its ability to inhibit tyrosinase. nih.gov Kinetic studies have revealed that cinnamic acid derivatives can act as reversible inhibitors of tyrosinase, exhibiting different modes of inhibition. rsc.orgnih.gov Depending on the specific structure, they can be classified as non-competitive or mixed-type inhibitors. rsc.orgnih.gov For example, certain ester derivatives of cinnamic acid have been identified as reversible, mixed-type inhibitors of mushroom tyrosinase. nih.gov The mechanism can involve changes to the conformation and secondary structure of the tyrosinase enzyme. nih.gov

| Compound Derivative | Inhibition Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| (E)-2-acetyl-5-methoxyphenyl-3-(4-fluorophenyl)acrylate | Mixed-type | 8.3 | Kojic acid | 32.2 |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Non-competitive | 2.0 | Kojic acid | 32.2 |

| Cinnamic acid–eugenol ester (compound c27) | Reversible mixed-type | 3.07 | Kojic acid | 14.15 |

Beyond COX and tyrosinase, cinnamic acid derivatives impact other enzyme systems. A study on a series of cinnamic acids identified α-methylcinnamic acid as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3), an enzyme implicated in hormone-dependent cancers. nih.gov Unsubstituted cinnamic acid also showed good inhibitory activity against this enzyme. nih.gov The study noted that small hydrophobic substituents on the phenyl ring did not significantly alter activity, whereas polar groups decreased the inhibitory potency. nih.gov

In the context of fungal pathogens, some cinnamic acid derivatives have been found to inhibit CYP53A15, a unique fungal enzyme. nih.gov The presence of an electron-withdrawing group on the phenyl ring was shown to enhance this antifungal activity. nih.gov Additionally, derivatives such as ferulic acid and caffeic acid can regulate key enzymes involved in hepatic glucose homeostasis, including glucokinase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), demonstrating their broad range of enzymatic targets. nih.gov

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| α-Methylcinnamic acid | AKR1C3 | 6.4 |

| Cinnamic acid | AKR1C3 | 50 |

Receptor Interaction Studies (e.g., μ-receptors for cinnamyl portion)

The cinnamyl portion of these derivatives is a key structural motif for interaction with cellular receptors, including opioid receptors. nih.gov Research into opioid receptor modulators has shown that synthetic derivatives containing a 1-(α-carboxycinnamyl) group can exhibit specific affinities for different opioid receptor subtypes. nih.gov For instance, certain 1-(α-carboxycinnamyl)-4-arylpiperidines were found to be specific μ-opioid receptor (MOR) antagonists. nih.gov In contrast, replacing the arylpiperidine unit with an arylpiperazine resulted in compounds with no MOR activity but moderate affinity as κ-opioid receptor (KOR) agonists. nih.gov

This receptor interaction is not limited to synthetic compounds. Naturally derived cinnamic acids, such as isoferulic acid, have been shown to modulate pathways involving μ-opioid receptors. nih.gov In certain diabetic models, isoferulic acid was found to stimulate the release of β-endorphin, which subsequently acts on μ-opioid receptors. nih.gov

Modulating Cellular Pathways and Biochemical Processes (e.g., prostaglandin synthesis)

By interacting with enzymes like COX, cinnamic acid derivatives directly modulate biochemical pathways such as prostaglandin synthesis. biosynth.com The inhibition of COX-1 and COX-2 by these compounds leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. gpatindia.comekb.eg The conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes is the committed step in the synthesis of various prostanoids, including prostaglandin E2 (PGE2). nih.govnih.gov Therefore, inhibitors of these enzymes effectively block this entire inflammatory cascade. biosynth.comgpatindia.com

Antimicrobial Mechanisms, including Potentiation of Biocides and Membrane Interactions

Cinnamic acid and its derivatives possess antimicrobial properties, and their mechanisms of action are multifaceted. nih.govscience.gov One key mechanism involves the disruption of microbial membranes. nih.gov Studies have shown that these compounds can interact with the outer membrane of Gram-negative bacteria, leading to increased permeabilization. nih.gov For fungi, the mechanism can involve direct interaction with ergosterol (B1671047) in the plasma membrane and with the cell wall. nih.govresearchgate.net

A significant aspect of their antimicrobial utility is their ability to act as potentiators for existing biocides, enhancing their efficacy. mdpi.comresearchgate.net A study investigating this effect found that α-fluorocinnamic acid could potentiate the antimicrobial action of lactic acid against Escherichia coli, Staphylococcus aureus, and Enterococcus hirae. mdpi.com This potentiation is quantified by the Factional Inhibitory Concentration Index (FICI), where a value of ≤ 1 indicates a positive interaction. mdpi.com

The antibacterial action of related fluorinated compounds, such as 5-fluorouracil, involves the inhibition of thymidylate synthase, which in turn blocks DNA synthesis and replication. mdpi.com Furthermore, the membrane permeability of 5-fluorouracil, and thus its efficacy, can be improved through cocrystallization with cinnamic acid, highlighting the role of the cinnamic acid structure in facilitating transport across cellular barriers. researchgate.net

| Compound Combination | Target Bacterium | Factional Inhibitory Concentration Index (FICI) |

|---|---|---|

| α-Fluorocinnamic acid + Lactic Acid | Escherichia coli | 0.8 |

| α-Fluorocinnamic acid + Lactic Acid | Staphylococcus aureus | 0.7 |

| α-Fluorocinnamic acid + Lactic Acid | Enterococcus hirae | 1 |

Biosynthetic Pathways Involving Cinnamate-Type Substrates

In nature, cinnamic acid is a central intermediate in the biosynthesis of a vast array of secondary metabolites in plants, fungi, and some bacteria. thepharmajournal.com It is primarily formed through the shikimate and phenylpropanoid pathways. researchgate.netjocpr.com The pathway begins with the deamination of the aromatic amino acid L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), to produce trans-cinnamic acid. researchgate.netresearchgate.net

From this crucial junction, cinnamic acid and its hydroxylated derivatives (cinnamates) serve as precursors for the synthesis of lignins, flavonoids, stilbenes, coumarins, and other phenolic compounds. researchgate.net These molecules are vital for plant development, defense against pathogens, and protection from UV radiation. researchgate.net The core structure of cinnamic acid is enzymatically modified through hydroxylation, methylation, and ligation to Coenzyme A (CoA) to create activated thioesters like p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. These activated cinnamoyl-CoAs are the fundamental building blocks used by downstream enzymes, including polyketide synthases, to generate further structural diversity. researchgate.net

Substrate Promiscuity in Polyketide Synthases

Polyketide synthases (PKSs) are a family of enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. nih.gov They are responsible for the biosynthesis of many medically important natural products. embopress.org PKSs are classified into three main types (I, II, and III). Type III PKSs, in particular, are known for their structural simplicity and a notable degree of "substrate promiscuity" or "substrate tolerance". nih.gov This means they can accept and process substrates other than their preferred natural ones.

This flexibility allows them to utilize a variety of starter units, including non-native cinnamoyl-CoA derivatives. nih.gov For instance, a PKS that naturally uses p-coumaroyl-CoA as a starter unit might also accept other structurally similar molecules, such as benzoyl-CoA or cinnamoyl-CoA itself. nih.gov The ability of a PKS to accept an unnatural substrate like 5-fluoro-2-methylcinnamoyl-CoA would depend on the steric and electronic compatibility of the substrate with the enzyme's active site. The methyl group at the C2 position could present a steric hindrance, while the fluorine at C5 could alter the electronic character, potentially influencing binding and catalysis.

The inherent substrate promiscuity of PKSs is a key feature exploited in synthetic biology and metabolic engineering. researchgate.net By providing engineered microorganisms with synthetic, "unnatural" precursors, it is possible to coax their enzymatic machinery into producing novel compounds. nih.gov

Combinatorial Biosynthetic Routes to Novel Polyketides

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature and substrate promiscuity of biosynthetic enzymes, like PKSs, to generate novel "unnatural" natural products. nih.govnih.gov This approach involves the genetic engineering of biosynthetic pathways, often by expressing genes from different organisms in a heterologous host such as Escherichia coli. nih.gov

A primary technique within this field is precursor-directed biosynthesis. In this method, a synthetic and structurally unique starter unit, such as an analog of cinnamic acid, is supplied to a culture of a microorganism that has been engineered to express a suitable PKS. nih.gov The PKS incorporates the unnatural starter unit into its biosynthetic assembly line, leading to the production of a novel polyketide with modified properties.

For example, an engineered E. coli strain expressing a plant PKS (e.g., chalcone (B49325) synthase) could be fed with 5-Fluoro-2-methylcinnamic acid. nih.gov If the cellular machinery can convert this acid into its corresponding CoA thioester (5-fluoro-2-methylcinnamoyl-CoA) and the PKS active site can accommodate it, the enzyme would then catalyze the condensation of this starter unit with extender units (typically malonyl-CoA) to produce a new, fluorinated, and methylated polyketide scaffold. nih.govnih.gov This approach opens up avenues for creating libraries of novel compounds that are not accessible through traditional chemical synthesis or natural biological pathways, potentially leading to new therapeutic agents. embopress.orgnih.gov

| Enzyme Class | Natural Substrate Example | Unnatural Substrate Potential | Resulting Product Class |

| Chalcone Synthase (PKS Type III) | p-Coumaroyl-CoA | Cinnamoyl-CoA, Benzoyl-CoA | Flavonoids, Stilbenes |

| Stilbene Synthase (PKS Type III) | p-Coumaroyl-CoA | Cinnamoyl-CoA | Stilbenoids |

| Curcuminoid Synthase (PKS Type III) | Feruloyl-CoA, p-Coumaroyl-CoA | Cinnamoyl-CoA derivatives | Curcuminoids |

This table provides examples of how different PKS enzymes could potentially use unnatural cinnamate-type substrates.

Synthesis and Research Applications of Derivatives and Analogues

Indenyl Acetic Acid Derivatives derived from Fluoro-α-methylcinnamic Acid

Fluoro-α-methylcinnamic acids are key precursors in the synthesis of indenyl acetic acid derivatives. A notable example is the synthesis of (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid, a known anti-inflammatory agent and a key intermediate in the synthesis of the drug Sulindac. chemicalbook.com The synthesis typically involves the cyclization of a substituted cinnamic acid derivative to form the indene ring system, followed by further chemical modifications to introduce the acetic acid side chain. This conversion highlights the utility of fluorinated cinnamic acids in building complex, biologically active molecules.

Hybrid Molecules and Conjugates Incorporating Cinnamic Acid Moieties (e.g., Primaquine Conjugates)

The molecular hybridization approach combines distinct pharmacophoric moieties to create new molecules with potentially enhanced or synergistic activities. mdpi.com Cinnamic acid derivatives have been conjugated with the antimalarial drug primaquine to develop new hybrid compounds. nih.govrsc.orgnih.gov In these conjugates, the cinnamic acid portion is linked to the primaquine scaffold, often through an amide bond. mdpi.comnih.gov Research has shown that these hybrid molecules can exhibit a range of biological activities, including anticancer, antiviral, and antioxidant effects, demonstrating a promising strategy for drug repurposing and development. mdpi.comnih.gov

Heterocyclic Compounds Derived from α-Methylcinnamic Acid (e.g., Thiadiazoles)

The chemical scaffold of α-methylcinnamic acid is a valuable starting material for the synthesis of various heterocyclic compounds. For instance, it can be used to synthesize novel 1,3,4-thiadiazole derivatives. researchgate.net The synthesis involves converting the carboxylic acid group of α-methylcinnamic acid into a thiosemicarbazide, which is then cyclized to form the 1,3,4-thiadiazole ring. researchgate.net Compounds containing the 1,3,4-thiadiazole moiety are known to possess a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. researchgate.net

Applications as Chemical Probes in Biological Systems

While specific use of 5-Fluoro-2-methylcinnamic acid as a chemical probe is not widely reported, fluorinated molecules are increasingly used in this capacity. The fluorine atom, particularly the ¹⁸F isotope, is used as a radiolabel for Positron Emission Tomography (PET) imaging, a highly sensitive technique for visualizing and studying biological processes in vivo. nih.gov The unique NMR properties of the ¹⁹F nucleus also allow it to be used as a probe to study drug-protein interactions and cellular uptake without the background noise present in ¹H NMR. The structural characteristics of this compound make it a potential candidate for development into such specialized imaging agents or molecular probes.

Advanced Materials Science Applications of Cinnamic Acid Derivatives

Photochemical Dimerization and Solid-State Reactivity Control

The [2+2] photodimerization of cinnamic acids in the solid state is a well-established photochemical reaction that leads to the formation of cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids. This reactivity is highly dependent on the crystal packing of the cinnamic acid derivatives, which is dictated by intermolecular interactions. The substitution pattern on the phenyl ring, such as the fluorine and methyl groups in 5-Fluoro-2-methylcinnamic acid, is expected to play a crucial role in controlling this solid-state reactivity.

The regioselectivity and stereoselectivity of the photodimerization are governed by Schmidt's topochemical principles, which require the reacting double bonds to be parallel and within a certain distance (less than 4.2 Å) in the crystal lattice. Fluorine substitution, in particular, has been shown to influence crystal packing and, consequently, the photochemical behavior of organic molecules. For instance, studies on other fluorinated cinnamic acid derivatives have demonstrated that fluorine atoms can alter intermolecular interactions, such as C-H⋯F hydrogen bonds, which can affect the alignment of molecules in the crystal and their subsequent photoreactivity. science.gov

The kinetics of photodimerization in the solid state can also be influenced by the substituents. For example, investigations into β-2-fluoro- and β-4-fluoro-trans-cinnamic acids have shown that they exhibit kinetics close to first-order. science.gov It is plausible that this compound could be engineered to form specific polymorphs that favor a desired photodimerization product, making it a candidate for creating novel photosensitive materials or for applications in photolithography.

Cocrystal Engineering for Modulating Solid-State Properties

Cocrystal engineering is a powerful strategy for modifying the physicochemical properties of solid materials without altering the chemical structure of the active molecule. This is achieved by co-crystallizing the target molecule with a "coformer" through non-covalent interactions, most commonly hydrogen bonding. For cinnamic acid derivatives, the carboxylic acid group is an excellent hydrogen bond donor and acceptor, making it amenable to cocrystallization with a variety of coformers, such as pyridyl derivatives. bris.ac.uk

While no specific cocrystals of this compound have been reported in the reviewed literature, the principles of cocrystal engineering are broadly applicable. By selecting appropriate coformers, it would be theoretically possible to:

Control Photoreactivity: By forming cocrystals, the packing arrangement of this compound molecules can be altered to either facilitate or inhibit the [2+2] photodimerization. This provides a mechanism to control the material's response to UV light.

Modify Physical Properties: Cocrystallization can change melting point, solubility, and mechanical properties. nih.gov For example, a study on various active pharmaceutical ingredients (APIs) showed that the melting points of cocrystals often fall between those of the API and the coformer. nih.gov

Enhance Stability: The formation of a stable cocrystal lattice can improve the thermal and photostability of the material.

The formation of cocrystals can be predicted to some extent by considering the pKa values of the cinnamic acid and the coformer. A small difference in pKa values (less than 0) generally favors the formation of a cocrystal over a salt.

Role in the Development of Specialty Chemicals and Intermediates

Cinnamic acid and its derivatives are valuable precursors in the synthesis of a wide range of commercially important molecules, including stilbenes, styrenes, and various pharmaceutical and agrochemical compounds. nih.govthegoodscentscompany.com The presence of fluorine and a methyl group on the phenyl ring of this compound makes it an attractive building block for specialty chemicals.

Fluorine substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While direct evidence for this compound is not available, a closely related isomer, 2-Fluoro-5-methylbenzoic acid, is used as an intermediate in the synthesis of pyrimidinone derivatives for the treatment of chronic pain and benzoxazepinones, which act as kinase inhibitors. ossila.com This suggests that this compound could similarly serve as a precursor for novel therapeutic agents.

Furthermore, cinnamic acid derivatives are used in the synthesis of advanced polymers. ossila.com The acrylic acid moiety can be polymerized, and the substituted phenyl ring can impart specific properties to the resulting polymer. It is conceivable that this compound could be used as a monomer to create specialty polymers with enhanced thermal stability or specific optical properties due to the presence of the fluoro- and methyl-substituted aromatic ring.

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for cinnamic acid derivatives, such as the Perkin reaction, Claisen condensation, and Heck reaction, provide a foundational framework. mdpi.com Future research on 5-Fluoro-2-methylcinnamic acid should aim to develop novel synthetic routes characterized by improved efficiency, higher yields, and greater selectivity. The exploration of palladium-catalyzed C-H olefination, a technique successfully applied to other complex organic molecules, could offer a more direct and atom-economical approach to its synthesis. rsc.org Furthermore, enzymatic synthesis methods, which are gaining traction for their sustainability and high stereoselectivity, could be investigated to produce specific isomers of this compound with potentially distinct biological activities. nih.gov

Deeper Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches

The biological activities of cinnamic acid derivatives are well-documented, encompassing antimicrobial, anticancer, and anti-inflammatory properties. nih.gov However, the specific biological interactions and mechanisms of action for this compound remain unknown. Future investigations should leverage multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of how this compound affects biological systems. nih.gov Such approaches can identify specific cellular pathways and molecular targets modulated by this compound, providing a comprehensive view of its bioactivity and potential therapeutic applications. For instance, integrated multi-omics analysis could reveal its impact on metabolic pathways or its interaction with the gut microbiota, offering insights into its systemic effects. nih.gov

Integration of Advanced Computational Methods in Rational Design

Advanced computational methods are pivotal in modern drug discovery and materials science. nih.govwiley.com In the context of this compound, in silico studies can predict its physicochemical properties, potential biological targets, and toxicological profile. Molecular docking simulations could be employed to screen for potential protein targets, while quantum mechanics calculations, such as Density Functional Theory (DFT), can elucidate its electronic structure and reactivity, aiding in the rational design of new derivatives with enhanced properties. mdpi.com These computational approaches can significantly accelerate the research and development process by prioritizing the most promising avenues for experimental validation.

Exploration of Undiscovered Bioactivities and Their Molecular Mechanisms

The unique combination of a fluorine atom and a methyl group on the cinnamic acid backbone suggests that this compound may possess novel biological activities. The fluorine substitution can enhance metabolic stability and binding affinity, while the methyl group can influence its lipophilicity and steric interactions. Future research should therefore focus on screening this compound against a wide array of biological targets to uncover new therapeutic potentials. Investigating its effects on neurological disorders, viral infections, or as a modulator of drug resistance are promising areas of exploration. nih.govnih.gov Once a bioactivity is identified, detailed mechanistic studies will be crucial to understand the underlying molecular interactions and pathways.

Innovative Applications in Advanced Materials and Nanotechnology

The cinnamic acid scaffold is a known building block for various polymers and photosensitive materials. mdpi.com The introduction of fluorine and methyl groups in this compound could impart unique properties, making it a candidate for applications in advanced materials and nanotechnology. For instance, its fluorine content might be leveraged in the design of novel polymers with specific thermal or optical properties. Furthermore, its structure could be incorporated into nanomaterials, such as nanoparticles or self-assembled monolayers, to create functional surfaces or drug delivery systems. Exploring its potential in these areas could lead to the development of innovative technologies with diverse applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-methylcinnamic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of fluorinated cinnamic acid derivatives typically involves Knoevenagel condensation between substituted benzaldehydes and malonic acid derivatives. For example, using 2-methyl-5-fluorobenzaldehyde as a starting material, refluxing with malonic acid in pyridine under catalytic conditions (e.g., piperidine) can yield the target compound. Yield optimization may require controlled temperature gradients (e.g., 80–100°C) and purification via recrystallization or column chromatography . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the fluorine substituent and methyl group (e.g., chemical shifts for aromatic protons and coupling constants).

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) for molecular weight confirmation (theoretical MW: 194.18 g/mol).

Cross-validate results with literature data for structurally similar compounds like 5-chloro-2-furoic acid or fluorinated benzoic acids .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Fluorinated aromatic compounds are sensitive to light and humidity. Store the compound in amber vials at –20°C under inert gas (e.g., argon). Conduct accelerated stability studies by exposing aliquots to stressors (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC. Compare with stability profiles of analogs like 5-nitro-2-furoic acid, which show similar sensitivity to hydrolytic cleavage .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments investigating this compound’s biological activity?

- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro assays, such as enzyme inhibition studies. For example, fluorinated benzoic acids like 5-amino-2-chloro-4-fluorobenzoic acid have demonstrated inhibitory effects on aldehyde dehydrogenase, suggesting analogous methodologies .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cinnamic acid derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). Conduct a meta-analysis of existing literature using databases like Scopus (as described in ) to identify confounding variables. Replicate key studies under standardized conditions (e.g., PBS buffer, 37°C) and use statistical tools (e.g., ANOVA) to isolate significant factors .

Q. How can researchers optimize the photophysical properties of this compound for applications in material science?

- Methodological Answer : Modify the compound’s conjugation length by introducing electron-withdrawing/donating groups. Compare UV-Vis absorption spectra with derivatives like 5-nitro-2-furoic acid, which exhibits redshifted absorption due to nitro group effects. Use time-resolved fluorescence spectroscopy to assess excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.